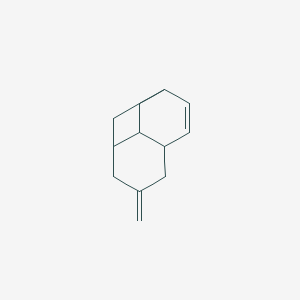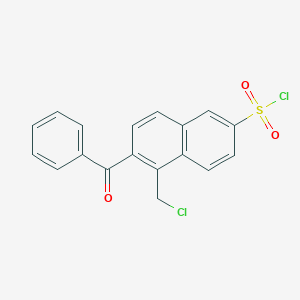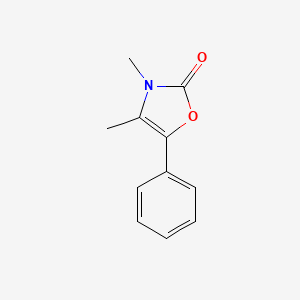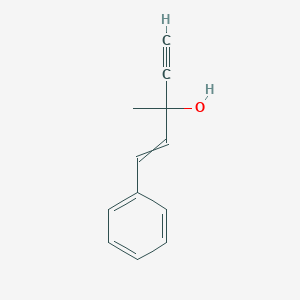
3-Methyl-1-phenylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylpent-1-en-4-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group, a pentenyl chain, and an alcohol functional group. It is known for its unique structure, which combines alkyne, alkene, and alcohol functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylacetylene with 3-methyl-1-penten-4-yn-3-ol under specific conditions . The reaction typically requires a catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow liquid-phase conditions. This method allows for efficient hydrogenation of the compound using palladium catalysts . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 3-methyl-1-phenylpentane.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Methyl-1-phenylpent-1-en-4-yn-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, while the phenyl group provides stability and enhances its binding affinity to target molecules . The alcohol functional group can form hydrogen bonds, further influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar structural features.
1-Pentyn-3-ol, 3-methyl-: Known for its use in organic synthesis and as a reactant in various chemical reactions.
Uniqueness
3-Methyl-1-phenylpent-1-en-4-yn-3-ol stands out due to its combination of phenyl, alkyne, alkene, and alcohol functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
56188-07-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methyl-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C12H12O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-10,13H,2H3 |
InChI Key |
KMAKBCYNNCCSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



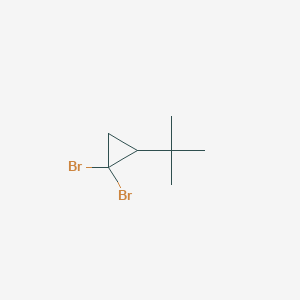
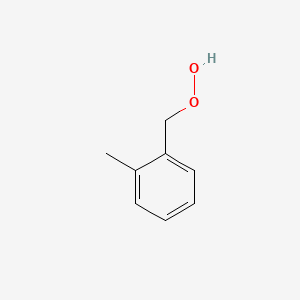
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
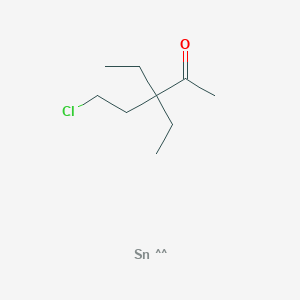
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
